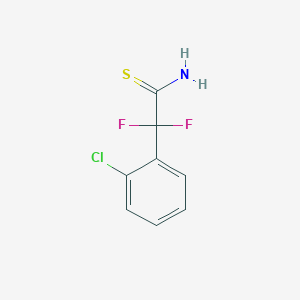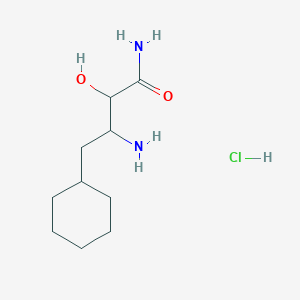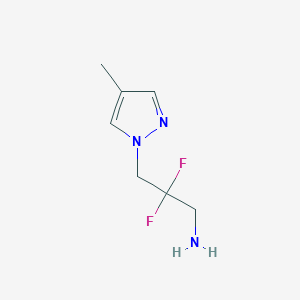![molecular formula C12H19FO2 B13155217 2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid](/img/structure/B13155217.png)
2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-{spiro[45]decan-8-yl}acetic acid is a synthetic organic compound with the molecular formula C₁₂H₁₉FO₂ It is characterized by the presence of a spirocyclic structure, which is a unique feature that can influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic structure is formed through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the spirocyclic ring.
Introduction of the Fluoro Group: The fluoro group is introduced through a fluorination reaction. This step may involve the use of reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Acetylation: The final step involves the introduction of the acetic acid moiety through an acetylation reaction. This step typically requires the use of acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
While the compound is primarily used for research purposes, industrial production methods would likely involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: Used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid involves its interaction with specific molecular targets. The spirocyclic structure and the presence of the fluoro group can influence its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-{spiro[4.5]decan-8-yl}acetic acid: Lacks the fluoro group, which can affect its reactivity and biological activity.
2-Fluoro-2-{spiro[4.5]decan-8-yl}propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
Uniqueness
2-Fluoro-2-{spiro[45]decan-8-yl}acetic acid is unique due to the combination of its spirocyclic structure and the presence of the fluoro group
Properties
Molecular Formula |
C12H19FO2 |
|---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
2-fluoro-2-spiro[4.5]decan-8-ylacetic acid |
InChI |
InChI=1S/C12H19FO2/c13-10(11(14)15)9-3-7-12(8-4-9)5-1-2-6-12/h9-10H,1-8H2,(H,14,15) |
InChI Key |
LYMNZFUOPNQXMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC(CC2)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


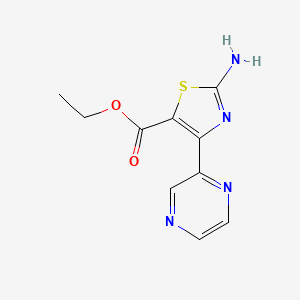
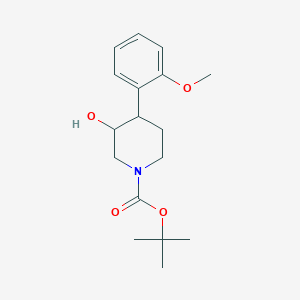
![3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)
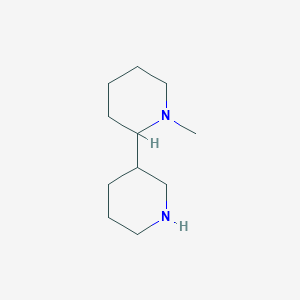

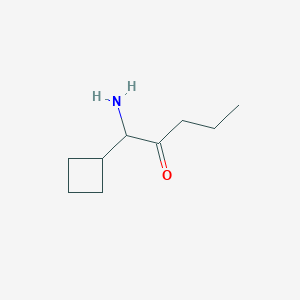
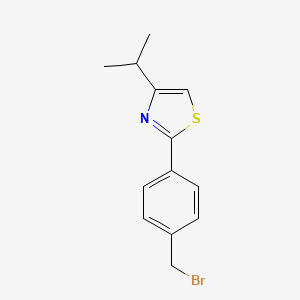


![3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13155194.png)
